molecular formula C23H21N3O3 B2452696 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892262-21-4

7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2452696
CAS No.: 892262-21-4
M. Wt: 387.439
InChI Key: GQXSLUIVBTVWJH-UHFFFAOYSA-N
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Description

7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a prop-2-enyl group, and a 4-phenyl-3,6-dihydro-2H-pyridin-1-yl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Heck reaction, where the quinazoline core is reacted with an appropriate alkene in the presence of a palladium catalyst.

    Attachment of the 4-Phenyl-3,6-dihydro-2H-pyridin-1-yl Moiety: This step involves the nucleophilic substitution reaction of the quinazoline derivative with a 4-phenyl-3,6-dihydro-2H-pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can occur at the quinazoline core, converting it to dihydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the quinazoline core and the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, preliminary studies indicate that this compound may have therapeutic potential. It is being investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound may influence signal transduction pathways, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-ethyl-1H-quinazoline-2,4-dione
  • 7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-methyl-1H-quinazoline-2,4-dione
  • 7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-butyl-1H-quinazoline-2,4-dione

Uniqueness

The uniqueness of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific structural features, such as the prop-2-enyl group and the 4-phenyl-3,6-dihydro-2H-pyridin-1-yl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-prop-2-enyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-2-12-26-22(28)19-9-8-18(15-20(19)24-23(26)29)21(27)25-13-10-17(11-14-25)16-6-4-3-5-7-16/h2-10,15H,1,11-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSLUIVBTVWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Reactant of Route 2
Reactant of Route 2
7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Reactant of Route 3
7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Reactant of Route 4
Reactant of Route 4
7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Reactant of Route 5
Reactant of Route 5
7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Reactant of Route 6
Reactant of Route 6
7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

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